4-chloro-N-(2,5-dimethylphenyl)-3-methylbenzene-1-sulfonamide
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Overview
Description
4-chloro-N-(2,5-dimethylphenyl)-3-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,5-dimethylphenyl)-3-methylbenzene-1-sulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the sulfonamide group. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-dimethylaniline in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,5-dimethylphenyl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of corresponding amines.
Scientific Research Applications
4-chloro-N-(2,5-dimethylphenyl)-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of antimicrobial agents.
Biological Studies: Investigated for its potential inhibitory effects on certain enzymes and proteins.
Industrial Chemistry: Utilized in the development of specialty chemicals and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,5-dimethylphenyl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biochemical pathways, resulting in antimicrobial or other biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide
- 4-chloro-N-(2,5-dimethylphenyl)benzamide
Uniqueness
4-chloro-N-(2,5-dimethylphenyl)-3-methylbenzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and a chlorine atom on the benzene ring, which can enhance its reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
4-chloro-N-(2,5-dimethylphenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-4-5-11(2)15(8-10)17-20(18,19)13-6-7-14(16)12(3)9-13/h4-9,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWUWBXKDCVAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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